molecular formula C15H23NO B8747854 1-(Adamantan-1-yl)-3-(dimethylamino)prop-2-en-1-one

1-(Adamantan-1-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B8747854
M. Wt: 233.35 g/mol
InChI Key: OHTCJRWKOLBHGG-UHFFFAOYSA-N
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Patent
US05276158

Procedure details

A solution of 17.83 g (0.10 mol) of 1-adamantyl methyl ketone in 35.75 g (0.30 mol) of dimethylformamide dimethylacetal was heated at reflux for 24 hours. After cooling and removal of the solvent in vacuo at 45° to 50° C., the residue was purified by silical gel chromatography to yield 8.64 g (37%) of a white solid: Rf 0.20 in 50% EtOAc/Ligroin; 1H NMR (CDCl3) δ 1.68 (S, 6H, the δ hydrogens of the adamantyl ring, methylene protons at the farthest position from the substituent), 1.81 (S, 6H, the β hydrogens of the adamantyl ring, methylene protons at the closest position to the substituent), 2.00 (S, 3H, the three bridgehead protons, 2.90 (br S, 6H, N(CH3)2), 5.20 (d, 1H, J=14 Hz, O=C-CH), 7.60 (d 1H, J=14 Hz, =C-N<). All analytical data confirmed the assigned structure.
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)=[O:3].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[C:4]12([C:2](=[O:3])[CH:1]=[CH:16][N:17]([CH3:19])[CH3:18])[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2

Inputs

Step One
Name
Quantity
17.83 g
Type
reactant
Smiles
CC(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
35.75 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of the solvent in vacuo at 45° to 50° C.
CUSTOM
Type
CUSTOM
Details
the residue was purified by silical gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.64 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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